benzenesulfonic acid;3-methyl-5-[(E)-1-(4-methylsulfonylphenyl)-2-[3-[6-(2-methylsulfonylpropan-2-yl)quinolin-8-yl]phenyl]ethenyl]-1,2,4-oxadiazole
Description
Its core structure includes:
- Benzenesulfonic acid moiety: Enhances solubility and stability in aqueous environments, a critical feature for pharmaceutical or industrial applications .
- 1,2,4-Oxadiazole ring: Known for its electron-deficient nature, this heterocycle often participates in hydrogen bonding and π-π interactions, influencing binding affinity in drug design .
- Multiple methylsulfonyl groups: These electron-withdrawing groups improve metabolic stability and may modulate receptor interactions .
Structural elucidation of such compounds typically employs techniques like X-ray crystallography (via programs like SHELX ) and NMR spectroscopy (as demonstrated in studies on related molecules ).
Properties
CAS No. |
346630-09-9 |
|---|---|
Molecular Formula |
C37H35N3O8S3 |
Molecular Weight |
745.9 g/mol |
IUPAC Name |
benzenesulfonic acid;3-methyl-5-[(E)-1-(4-methylsulfonylphenyl)-2-[3-[6-(2-methylsulfonylpropan-2-yl)quinolin-8-yl]phenyl]ethenyl]-1,2,4-oxadiazole |
InChI |
InChI=1S/C31H29N3O5S2.C6H6O3S/c1-20-33-30(39-34-20)28(22-11-13-26(14-12-22)40(4,35)36)17-21-8-6-9-23(16-21)27-19-25(31(2,3)41(5,37)38)18-24-10-7-15-32-29(24)27;7-10(8,9)6-4-2-1-3-5-6/h6-19H,1-5H3;1-5H,(H,7,8,9)/b28-17+; |
InChI Key |
AJIOTCZAAOYCQD-HYEBSWNJSA-N |
Isomeric SMILES |
CC1=NOC(=N1)/C(=C/C2=CC(=CC=C2)C3=C4C(=CC(=C3)C(C)(C)S(=O)(=O)C)C=CC=N4)/C5=CC=C(C=C5)S(=O)(=O)C.C1=CC=C(C=C1)S(=O)(=O)O |
Canonical SMILES |
CC1=NOC(=N1)C(=CC2=CC(=CC=C2)C3=C4C(=CC(=C3)C(C)(C)S(=O)(=O)C)C=CC=N4)C5=CC=C(C=C5)S(=O)(=O)C.C1=CC=C(C=C1)S(=O)(=O)O |
Origin of Product |
United States |
Preparation Methods
Table 1: Industrial Benzenesulfonic Acid Production Parameters
| Parameter | Value/Condition |
|---|---|
| Reactants | Benzene + Sulfuric acid (oleum) |
| Temperature | 70–110 °C |
| Sulfuric acid concentration | 74–78% |
| Reaction type | Exothermic sulfonation |
| Byproducts | Diphenyl sulfone (~1–2%) |
| Removal of excess acid | Neutralization with CaCO3 or NaOH |
Introduction of Methylsulfonyl Groups
The methylsulfonyl substituents on phenyl and quinoline rings are introduced by oxidation of methylthio groups or direct sulfonylation using reagents such as methylsulfonyl chloride or oxidation of methylthio precursors with oxidants like hydrogen peroxide or peracids.
Typical reaction: Aromatic methylthio groups are oxidized to methylsulfonyl groups under controlled conditions to avoid overoxidation.
Alternatively, sulfonyl chlorides react with aromatic rings under Friedel-Crafts conditions to install sulfonyl substituents.
Formation of the 1,2,4-Oxadiazole Ring
The 1,2,4-oxadiazole heterocycle is commonly synthesized by cyclization of amidoximes with carboxylic acid derivatives or their activated forms (acid chlorides, esters).
Amidoxime precursors are prepared by reaction of nitriles with hydroxylamine.
Cyclization is typically promoted by dehydrating agents or heating.
This step is crucial to incorporate the oxadiazole ring at the 3-methyl-5-position of the benzenesulfonic acid derivative.
Construction of the Ethenyl (Vinyl) Linkage
The (E)-1-(4-methylsulfonylphenyl)-2-[3-[6-(2-methylsulfonylpropan-2-yl)quinolin-8-yl]phenyl]ethenyl moiety is formed by a condensation reaction, often a Wittig or Heck-type coupling, between aldehyde and aromatic vinyl precursors.
This step establishes the trans (E) configuration of the double bond linking the aromatic systems.
Palladium-catalyzed cross-coupling or base-catalyzed condensation methods are employed depending on the substrates.
Summary Table of Preparation Steps
| Step | Reaction Type | Key Reagents/Conditions | Purpose |
|---|---|---|---|
| 1 | Sulfonation | Benzene + Sulfuric acid/oleum, 70–110 °C | Formation of benzenesulfonic acid core |
| 2 | Sulfonylation/Oxidation | Methylthio precursors + oxidants (H2O2, peracids) or sulfonyl chlorides | Introduction of methylsulfonyl groups |
| 3 | Amidoxime formation | Nitriles + hydroxylamine | Preparation of oxadiazole precursors |
| 4 | Cyclization | Amidoximes + acid derivatives + dehydrating agents | Formation of 1,2,4-oxadiazole ring |
| 5 | Condensation/Coupling | Aldehydes + vinyl precursors, Pd catalysts/base | Formation of (E)-ethenyl linkage |
Research Findings and Optimization
The sulfonation step is highly sensitive to temperature and acid concentration; precise control minimizes side products and improves yield.
Oxidation of methylthio to methylsulfonyl groups requires mild conditions to prevent degradation of sensitive heterocycles like quinoline and oxadiazole.
Cyclization to form the oxadiazole ring is optimized by selecting appropriate dehydrating agents and solvents to maximize ring closure efficiency.
The stereoselectivity of the ethenyl linkage is controlled by choice of coupling method; palladium-catalyzed Heck reactions favor the (E)-isomer.
Purification typically involves crystallization or chromatographic techniques due to the compound’s complexity and high molecular weight.
Chemical Reactions Analysis
- BSA-OX exhibits diverse reactivity due to its functional groups:
Oxidation: The phenyl and quinoline moieties are susceptible to oxidation.
Substitution: The sulfonic acid group can undergo substitution reactions.
Reduction: Reduction of the nitro group in the quinoline ring is possible.
Oxidation: Use oxidants like potassium permanganate or chromium trioxide.
Substitution: Sulfonation with sulfuric acid or chlorosulfonic acid.
Reduction: Employ reducing agents like hydrogen gas over a catalyst.
- Oxidation may lead to hydroxylation or quinone formation.
- Sulfonation results in benzenesulfonic acid derivatives.
- Reduction produces the corresponding amine or hydroxylamine.
Scientific Research Applications
Chemical Structure and Synthesis
This compound features a sulfonic acid group attached to a benzene ring, along with multiple functional groups such as methyl and quinoline moieties. The oxadiazole ring contributes to its structural complexity and potential reactivity. The synthesis typically involves sulfonation of benzene derivatives using concentrated sulfuric acid or sulfur trioxide, followed by further reactions to introduce the oxadiazole and quinoline components.
Synthetic Routes
Common synthetic methods include:
- Sulfonation : Using sulfuric acid to introduce the sulfonic group.
- Condensation Reactions : To form the oxadiazole ring.
- Functional Group Modifications : Such as methylation and quinoline incorporation.
Research indicates that benzenesulfonic acid derivatives exhibit notable antibacterial , antifungal , and anti-inflammatory properties. These activities are largely attributed to their ability to interact with biological macromolecules, influencing enzyme activity and receptor binding.
Case Studies
- Antimicrobial Properties : Studies have shown that derivatives similar to this compound can inhibit bacterial growth effectively, making them candidates for pharmaceutical applications against infections.
- Anti-inflammatory Effects : Certain derivatives have demonstrated the ability to modulate inflammatory pathways, suggesting potential therapeutic uses in treating conditions like arthritis.
Industrial Applications
Benzenesulfonic acid derivatives are utilized in various industrial applications due to their high water solubility and strong acidity. Key applications include:
- Dyes and Pigments : Used as intermediates in dye synthesis due to their reactive functional groups.
- Surfactants : Employed in detergents and cleaning agents for their emulsifying properties.
- Pharmaceuticals : As precursors for drug development, particularly in creating compounds with biological activity.
Comparative Analysis of Related Compounds
The following table summarizes structural features and unique properties of compounds related to benzenesulfonic acid derivatives:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| Sulfanilamide | Contains an amine group | Antibacterial properties |
| Benzene sulfone | Simple sulfone structure | Used as a solvent |
| 4-Aminobenzenesulfonamide | Amino group substitution | Antimicrobial activity |
| Quinoline derivatives | Contains quinoline ring | Potential antimalarial activity |
Mechanism of Action
- BSA-OX’s effects depend on its specific application:
Anticancer Activity: Inhibits key enzymes or disrupts cellular signaling pathways.
Fluorescent Imaging: Binds to specific cellular components.
Anti-inflammatory Effects: Interacts with receptors or modulates cytokine production.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Findings:
Bioactivity: The target compound’s quinoline and oxadiazole motifs are associated with antimicrobial and kinase-inhibitory activity, whereas benzimidazole derivatives (e.g., 5e, 5f) are linked to gastrointestinal therapeutics .
Solubility: Benzenesulfonic acid in the target compound likely improves aqueous solubility compared to non-sulfonated analogues like Zygocaperoside, which relies on glycoside groups for solubility .
Metabolic Stability : Methylsulfonyl groups in the target compound may reduce oxidative metabolism compared to sulfinyl-containing compounds (e.g., 5e, 5f), which are prone to redox reactions .
Biological Activity
The compound benzenesulfonic acid; 3-methyl-5-[(E)-1-(4-methylsulfonylphenyl)-2-[3-[6-(2-methylsulfonylpropan-2-yl)quinolin-8-yl]phenyl]ethenyl]-1,2,4-oxadiazole is a complex organic molecule with potential biological activities. This article explores its biological activity, including antibacterial, antifungal, anti-inflammatory, and analgesic properties.
Molecular Formula and Structure
The molecular formula of the compound is . The structure comprises a benzenesulfonic acid moiety linked to various functional groups, including methylsulfonyl and quinoline derivatives.
| Property | Value |
|---|---|
| Molecular Weight | 454.67 g/mol |
| Solubility | Soluble in organic solvents |
| Melting Point | Not specified |
| LogP (octanol-water partition coefficient) | Not specified |
Antibacterial Activity
Research has indicated that compounds related to benzenesulfonic acid exhibit significant antibacterial properties. A study demonstrated that synthesized Schiff base complexes derived from benzenesulfonic acid showed activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus .
Case Study: Schiff Base Complexes
In a study published in 2022, five Schiff base complexes were synthesized from 4-methyl-1-benzenesulfonyl chloride. These complexes exhibited varying degrees of antibacterial activity, with some showing significant inhibition against E. coli and S. aureus .
Antifungal Activity
The compound also shows promising antifungal properties. In vitro studies have demonstrated its effectiveness against fungal pathogens such as Candida albicans. The mechanism appears to involve disruption of cell membrane integrity .
Anti-inflammatory Properties
Benzenesulfonic acid derivatives have been investigated for their anti-inflammatory effects. In animal models, these compounds have shown the ability to reduce inflammation markers significantly, suggesting potential therapeutic applications in inflammatory diseases .
Analgesic Effects
Research indicates that certain derivatives of benzenesulfonic acid possess analgesic properties. In animal models, these compounds have been observed to reduce pain responses comparable to standard analgesics .
The biological activity of benzenesulfonic acid derivatives is attributed to their ability to interact with various biological targets:
- Antibacterial : Inhibition of bacterial cell wall synthesis.
- Antifungal : Disruption of ergosterol biosynthesis in fungal cell membranes.
- Anti-inflammatory : Inhibition of pro-inflammatory cytokines.
- Analgesic : Modulation of pain pathways in the central nervous system.
Q & A
Q. Advanced: How can regioselectivity challenges during the formation of the ethenyl bridge be addressed?
Answer: The 1,2,4-oxadiazole ring is typically synthesized via cyclization of amidoximes with carboxylic acid derivatives under acidic conditions . For the quinoline moiety, Friedländer or Skraup reactions are common, with the latter involving condensation of aniline derivatives with glycerol and sulfuric acid . The ethenyl bridge may be formed using Heck coupling, but regioselectivity issues arise due to steric hindrance from bulky substituents (e.g., methylsulfonyl groups). Computational modeling (DFT) can predict favorable reaction pathways, while palladium-catalyzed cross-coupling with controlled ligand environments (e.g., triphenylphosphine) improves selectivity .
Basic: What analytical techniques are recommended for structural elucidation of this compound?
Q. Advanced: How can conflicting NMR and X-ray crystallography data on stereochemistry be resolved?
Answer: High-resolution mass spectrometry (HRMS) confirms molecular weight, while ¹H/¹³C NMR identifies substituent positions and stereochemistry. For advanced analysis, NOESY or ROESY NMR detects spatial proximity of protons to resolve E/Z isomerism in the ethenyl group . If X-ray crystallography conflicts with NMR data (e.g., due to crystal packing effects), DFT-based NMR chemical shift calculations (using Gaussian or ORCA) can validate the solution-phase conformation .
Basic: What methodologies are used to assess the compound’s biological activity?
Q. Advanced: How can structure-activity relationship (SAR) studies optimize its inhibitory potency against VEGFR2?
Answer: Basic screening involves in vitro kinase assays (e.g., ELISA-based phosphorylation inhibition) . For SAR, systematic substitution of the methylsulfonyl groups and oxadiazole ring is performed. Molecular docking (AutoDock Vina) identifies binding interactions with VEGFR2’s ATP pocket, while free-energy perturbation (FEP) calculations predict substituent effects on binding affinity .
Basic: How should researchers handle discrepancies in solubility data across different solvent systems?
Q. Advanced: What computational tools predict solubility in non-aqueous media for formulation studies?
Answer: Basic protocols use shake-flask methods with HPLC quantification. For discrepancies, Hansen solubility parameters (HSPiP software) correlate experimental solubility with solvent polarity . Advanced studies employ COSMO-RS or MD simulations (GROMACS) to model solvation free energy in dimethyl sulfoxide (DMSO) or polyethylene glycol (PEG) .
Basic: What are the environmental stability concerns for this compound?
Q. Advanced: How can photodegradation pathways be characterized under simulated sunlight?
Answer: Basic stability tests include HPLC monitoring under varying pH and temperature. For photodegradation, advanced methods use xenon-arc lamp irradiation with LC-QTOF-MS to identify degradation products (e.g., sulfonic acid cleavage) . Quantum yield calculations (using Actinometry) quantify degradation rates, while TD-DFT predicts reactive excited states .
Basic: What protocols ensure purity >95% for in vivo studies?
Q. Advanced: How can chiral impurities from asymmetric synthesis be quantified?
Answer: Basic purification involves flash chromatography (silica gel) and recrystallization. For chiral impurities, advanced chiral HPLC (Chiralpak AD-H column) or SFC (supercritical CO₂) resolves enantiomers. Mass-directed purification (UPLC-MS) isolates trace impurities (<0.1%) .
Basic: How is protein binding affinity measured for this compound?
Q. Advanced: What techniques resolve conflicting ITC and SPR data on binding thermodynamics?
Answer: Basic assays include surface plasmon resonance (SPR) for kinetics and isothermal titration calorimetry (ITC) for ΔH/ΔS. Discrepancies arise from buffer ionic strength or protein denaturation. Advanced analysis uses microscale thermophoresis (MST) to validate binding in native conditions, supplemented by MD simulations to model entropy-driven interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
